molecular formula C14H21N3O4 B11746345 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid CAS No. 1909305-23-2

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid

Cat. No.: B11746345
CAS No.: 1909305-23-2
M. Wt: 295.33 g/mol
InChI Key: STYRZXWCIIWIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1H-imidazole-4-carboxylic acid moiety attached at the 3-position of the piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic processes, while the imidazole-carboxylic acid moiety provides a site for further derivatization or biological interaction. Its molecular formula is C₁₄H₂₁N₃O₄ (calculated from analogous structures in ), with a molecular weight of approximately 295–346 g/mol depending on substituents .

Properties

CAS No.

1909305-23-2

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]imidazole-4-carboxylic acid

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-10(7-16)17-8-11(12(18)19)15-9-17/h8-10H,4-7H2,1-3H3,(H,18,19)

InChI Key

STYRZXWCIIWIGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Anhydride-Mediated Protection

Piperidine derivatives undergo Boc protection using di-tert-butyldicarbonate (Boc anhydride) in a tetrahydrofuran (THF)-water system under basic conditions. For example, 4-piperidinepropionic acid reacts with Boc anhydride in the presence of sodium hydroxide at 25°C for 18 hours, achieving a 79% yield of the Boc-protected intermediate. This method’s scalability is demonstrated by its adaptation to automated reactors, where pH control (9–10) and stoichiometric excess of Boc anhydride (1.1–1.2 equivalents) enhance reproducibility.

Table 1: Boc Protection Reaction Conditions

ReactantBaseSolventTemp (°C)Time (h)Yield (%)
4-Piperidinepropionic acidNaOHTHF/H₂O (1:1)251879
Piperidin-3-yl hydrazineK₂CO₃DCM0→251285

Imidazole Ring Formation

The 1H-imidazole-4-carboxylic acid core is constructed via cyclization reactions, with two dominant approaches emerging from literature:

Formamide-Mediated Cyclization

Adapted from pyrazole syntheses, formamide facilitates cyclization of α-amino ketones or nitriles. For instance, reacting acrylonitrile derivatives with formamide at 120°C for 6 hours generates the imidazole ring. This method requires careful temperature control to avoid decomposition, with yields ranging from 65–72%.

Dimethyl Acetylenedicarboxylate (DMAD) Route

DMAD reacts with Boc-protected piperidin-3-amine derivatives in methanol under reflux, forming the imidazole skeleton through a [2+3] cycloaddition mechanism. This method, while efficient (70–75% yield), demands anhydrous conditions and inert atmospheres to prevent ester hydrolysis.

Table 2: Imidazole Ring Formation Parameters

MethodReagentSolventTemp (°C)Time (h)Yield (%)
Formamide cyclizationFormamideNeat120665–72
DMAD cycloadditionDMADMeOH65470–75

Coupling of Boc-Piperidine to Imidazole

The Boc-protected piperidine moiety is introduced at the imidazole’s N1 position via nucleophilic substitution or metal-catalyzed cross-coupling:

SN2 Alkylation

Boc-piperidin-3-yl methanesulfonate reacts with imidazole-4-carboxylate salts in dimethylformamide (DMF) at 80°C, facilitated by cesium carbonate. This method achieves 68–73% yield but requires rigorous exclusion of moisture.

Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) couple Boc-piperidin-3-amine with 4-bromoimidazole-5-carboxylate esters in toluene at 110°C. This route offers superior regioselectivity (85–90% yield) but incurs higher costs due to catalyst use.

Table 3: Coupling Reaction Optimization

MethodCatalystBaseSolventYield (%)
SN2 alkylationNoneCs₂CO₃DMF68–73
Buchwald-HartwigPd(OAc)₂/XantphosCs₂CO₃Toluene85–90

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the imidazole-4-carboxylate ester. Lithium hydroxide in methanol-water (4:1) at 25°C for 16 hours quantitatively hydrolyzes ethyl esters to carboxylic acids. Critical parameters include:

  • Solvent ratio : Excess water (>20% v/v) prevents ester re-formation.

  • Acidification : Gradual addition of acetic acid to pH 3–4 minimizes byproduct formation.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:1→3:1 gradient) removes unreacted Boc-piperidine and dimeric impurities. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) further polishes the final product to >98% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Boc group tert-butyl singlet at δ 1.38 ppm; imidazole C4-H resonance at δ 8.12 ppm.

  • IR : Carboxylic acid O–H stretch (2500–3000 cm⁻¹), Boc C=O (1685 cm⁻¹), imidazole C=N (1605 cm⁻¹).

  • HPLC-MS : [M+H]⁺ at m/z 295.3 confirms molecular weight.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors for Boc protection and coupling steps, reducing reaction times by 40–50% compared to batch processes. Key adaptations include:

  • In-line pH monitoring : Maintains optimal conditions during hydrolysis.

  • Crystallization-driven purification : Ethanol/water (3:1) recrystallization yields 92–95% pure product, avoiding costly chromatography .

Chemical Reactions Analysis

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace leaving groups in the molecule.

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the imidazole and piperidine moieties exhibit promising anticancer properties. Specifically, studies have shown that derivatives of 1H-imidazole can inhibit the growth of various cancer cell types, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer
  • Renal Cancer

The mechanism of action often involves the inhibition of critical cancer-related targets such as topoisomerase II, EGFR, and VEGFR, making these compounds valuable in developing new anticancer agents .

Antimicrobial Properties

Another area where this compound shows potential is in antimicrobial applications. The imidazole ring is known for its ability to interact with biological membranes and enzymes, suggesting that derivatives may possess activity against various pathogens. This aspect is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Synthesis and Molecular Modeling

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid involves multi-step organic reactions, often utilizing asymmetric synthesis techniques to achieve desired stereochemistry. Molecular modeling studies can provide insights into the compound's interactions with biological targets, helping to optimize its structure for enhanced efficacy and reduced toxicity .

Case Study 1: Antitumor Efficacy

A study published in ACS Omega highlighted the synthesis of several imidazole derivatives and their evaluation for antitumor activity. The results indicated that specific modifications to the imidazole structure significantly enhanced antiproliferative effects against cancer cell lines. This study underscores the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which imidazole derivatives exert their effects on cancer cells. It was found that these compounds could induce apoptosis and inhibit cell migration, supporting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the piperidine ring can interact with various biological macromolecules. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazole-Based Derivatives

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid (CAS 1713463-39-8)
  • Structural Difference : The imidazole is attached to the 4-position of the piperidine ring instead of the 3-position.
  • Properties : Molecular weight = 295.34 g/mol; higher polarity due to the altered piperidine-imidazole linkage. Safety data indicate hazards (H302: harmful if swallowed) .
  • Applications : Likely used in medicinal chemistry for protease inhibition studies, similar to the target compound.
1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid (CAS 1290625-93-2)
  • Structural Difference : The imidazole and carboxylic acid are both at the 4-position of the piperidine ring, creating a sterically crowded environment.
  • Properties : Molecular weight = 295.33 g/mol; reduced solubility compared to the target compound due to intramolecular hydrogen bonding .

Table 1: Imidazole-Based Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Difference
Target Compound Not provided C₁₄H₂₁N₃O₄ ~295–346 Reference structure
2-{1-[(Boc)piperidin-4-yl}-1H-imidazole-4-COOH 1713463-39-8 C₁₄H₂₁N₃O₄ 295.34 Piperidine-4-yl substitution
1-(Boc)-4-(imidazol-1-yl)piperidine-4-COOH 1290625-93-2 C₁₄H₂₁N₃O₄ 295.33 Dual substitution at piperidine-4

Heterocycle-Substituted Analogs

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2060045-99-8)
  • Structural Difference : Imidazole replaced with a triazole ring; difluoromethyl group at position 4.
  • Properties: Molecular weight = 346.33 g/mol; fluorination improves metabolic stability and lipophilicity. No explicit hazard data reported .
  • Applications: Potential use in fluorinated drug candidates for enhanced bioavailability.
1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
  • Structural Difference : Imidazole replaced with pyrazole.
  • Properties : Pyrazole’s reduced basicity compared to imidazole alters electronic properties, affecting binding in biological targets .

Table 2: Heterocycle-Substituted Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Difference
Triazole analog (difluoromethyl) 2060045-99-8 C₁₄H₂₀F₂N₄O₄ 346.33 Triazole core; difluoromethyl
Pyrazole analog 1422386-02-4 C₁₄H₂₁N₃O₄ ~295 Pyrazole substitution

Protecting Group Variants

1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid (CAS 2059971-07-0)
  • Structural Difference : Boc replaced with benzyloxycarbonyl (Cbz).
  • Properties : Cbz is cleaved under hydrogenation conditions, unlike Boc (acid-labile). This affects synthetic strategies .
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid
  • Structural Difference : Methyl group at imidazole-4; carboxylic acid at position 5.
  • Properties : Purity = 95%; methyl group may hinder reactivity at the imidazole ring .

Key Research Findings

  • Positional Isomerism : Substitution at piperidine-3 (target) vs. 4 () significantly impacts solubility and biological activity due to spatial orientation .
  • Fluorination Effects : Triazole analogs with difluoromethyl groups () exhibit enhanced pharmacokinetic profiles, making them superior in drug discovery contexts .
  • Protecting Group Strategy : Boc vs. Cbz influences synthetic pathways; Boc is preferred for acid-stable intermediates, while Cbz is used for hydrogenation-sensitive sequences .

Biological Activity

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • IUPAC Name : 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid
  • Molecular Formula : C14H21N3O4
  • Molecular Weight : 295.34 g/mol
  • CAS Number : 1803561-36-5

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in coordinating metal ions and participating in hydrogen bonding, which may enhance its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of imidazole have shown effectiveness against a range of pathogens, including bacteria and fungi. Specific studies have reported minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting that the target compound may possess comparable activity .

Anticancer Potential

The compound's structure suggests potential anticancer activity through inhibition of specific pathways involved in tumor growth. Imidazole derivatives have been explored for their ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have indicated that modifications to the piperidine and imidazole moieties can enhance cytotoxicity against cancer cells .

Enzyme Inhibition

This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. The inhibition of these enzymes could provide therapeutic benefits in inflammatory diseases .

Study on Antimicrobial Efficacy

A study involving the synthesis of several imidazole derivatives, including the target compound, demonstrated their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the introduction of a tert-butoxycarbonyl group significantly improved the antibacterial activity compared to unsubstituted analogs .

Investigation into Anticancer Activity

In a series of experiments evaluating the anticancer properties of imidazole derivatives, it was found that the compound effectively inhibited the growth of human breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus3.12 μg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15 μM
Enzyme InhibitionCOX enzymesIC50 = 20 μM

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the tert-butoxycarbonyl (Boc) protection of the piperidine ring, followed by imidazole ring formation. For example, Boc-protected piperidine intermediates (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) can undergo coupling reactions with imidazole precursors under controlled conditions (e.g., anhydrous, inert atmosphere). Purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is critical. Melting point analysis (e.g., 162–166°C for structurally related compounds) and HPLC (>98% purity) are standard quality checks .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodology : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at temperatures ranging from 4°C to 40°C. Samples are analyzed at intervals via UV-Vis spectroscopy (λmax ~250–300 nm for imidazole derivatives) or LC-MS to monitor degradation products. Thermal stability can be assessed using differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What spectroscopic techniques are optimal for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Confirm Boc group presence (tert-butyl peaks at δ ~1.4 ppm in 1H NMR) and imidazole ring protons (δ ~7.5–8.5 ppm).
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the Boc group and carboxylic acid).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading). Machine learning models trained on reaction databases can further predict yields and byproduct formation .

Q. How should researchers address contradictory data in solubility or reactivity across studies?

  • Methodology : Systematically evaluate variables such as solvent polarity (e.g., logP calculations), counterion effects, or hydration states. For instance, solubility discrepancies in aqueous vs. DMSO systems can be resolved using Hansen solubility parameters. Conflicting reactivity data (e.g., unexpected ring-opening) may arise from trace impurities—validate via controlled replicate experiments and impurity profiling .

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

  • Methodology :

  • Prodrug Design : Modify the carboxylic acid group (e.g., esterification) to enhance membrane permeability.
  • Co-crystallization : Improve solubility via co-crystals with pharmaceutically acceptable co-formers (e.g., nicotinamide).
  • Lipid Nanoparticles : Encapsulate the compound to bypass rapid renal clearance .

Q. How can researchers mitigate risks when handling this compound, given limited toxicity data?

  • Methodology : Adopt precautionary measures outlined in safety protocols for structurally similar Boc-protected amines (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate):

  • Use fume hoods and PPE (nitrile gloves, safety goggles).
  • Conduct acute toxicity assays (e.g., zebrafish embryo model) to estimate LD50.
  • Monitor airborne concentrations with real-time gas sensors for piperidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.